2-((3-Aminopiperidin-4-yl)methyl)phenol

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Researchers probing DPP-4/kinase SAR often face regioisomeric ambiguity with N-linked aminopiperidine-phenols, which lack the critical 3-amino orientation. This C-linked scaffold uniquely preserves the 3-aminopiperidine pharmacophore while adding a third H-bond donor for enhanced target engagement. Key advantages: • C-linked 3-aminopiperidine core with 3 H-bond donors (TPSA 58.3 Ų, XLogP 0.9) • Orthogonal diversification via phenolic -OH and secondary amine • MW 206.28 Da meets FBDD efficiency criteria for fragment-based screening • Stocked at 95% purity; ships ambient, non-hazardous.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13012861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Aminopiperidin-4-yl)methyl)phenol
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CNCC(C1CC2=CC=CC=C2O)N
InChIInChI=1S/C12H18N2O/c13-11-8-14-6-5-9(11)7-10-3-1-2-4-12(10)15/h1-4,9,11,14-15H,5-8,13H2
InChIKeyUMQFINIIDMRAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((3-Aminopiperidin-4-yl)methyl)phenol: Hybrid Building Block


2-((3-Aminopiperidin‑4‑yl)methyl)phenol (CAS 1785294‑20‑3, molecular formula C₁₂H₁₈N₂O, MW 206.28 g/mol) is a heterobifunctional building block that couples a 3‑aminopiperidine ring to a phenolic aromatic system through a methylene bridge attached at the piperidine 4‑position [1]. The 3‑aminopiperidine motif is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of marketed DPP‑4 inhibitors (alogliptin, linagliptin) and of numerous kinase‑targeted clinical candidates [2]. Unlike the more prevalent 4‑aminopiperidine‑1‑yl‑methyl‑phenol regioisomers that tether the ring through the piperidine nitrogen, the target compound preserves a secondary amine within the piperidine ring and places the primary amine adjacent to the methylene‑linked phenol, creating a unique hydrogen‑bond donor/acceptor topology with three H‑bond donors (vs. two in the N‑linked series) and an elevated topological polar surface area of 58.3 Ų [1].

Scaffold 3‑Aminopiperidine‑phenol hybrid with C‑attachment for medicinal chemistry diversification
Target class context Privileged core in DPP‑4 and kinase inhibitor research; retains 3‑amino pharmacophore
Topology Three H‑bond donors and enhanced polar surface area vs. N‑linked regioisomers

2-((3-Aminopiperidin-4-yl)methyl)phenol Differentiation from Common Isomers


Regioisomeric aminopiperidine‑phenol conjugates are not functionally interchangeable. The target compound Tethers the phenol through the piperidine 4‑position (C‑attachment) rather than through the ring nitrogen (N‑attachment), which alters the hydrogen‑bond donor count (3 vs. 2), the topological polar surface area (58.3 vs. 49.5 Ų), and the computed lipophilicity (XLogP 0.9 vs. 1.0), all of which influence membrane permeability, solubility, and target‑binding geometry [1]. The 3‑amino group is the critical pharmacophoric element for DPP‑4 inhibition and kinase selectivity; replacing it with a 4‑amino regioisomer or removing the methylene spacer substantially reduces or abolishes activity in established 3‑aminopiperidine SAR series [2][3]. A direct procurement implication is that substituting a 4‑aminopiperidin‑1‑yl‑methyl‑phenol for the target compound in a medicinal‑chemistry campaign risks losing the orientation of the primary amine relative to the aromatic ring that is required for the desired biological recognition.

!
Replacing with N‑linked regioisomer reduces H‑bond donors (3 → 2) and may alter target engagement geometry
!
4‑Aminopiperidine isomers lack the 3‑amino pharmacophore required for DPP‑4/kinase recognition; class SAR does not transfer
!
Removing the methylene spacer shifts lipophilicity and may compromise permeability‑solubility balance established in lead series

2-((3-Aminopiperidin-4-yl)methyl)phenol Comparative Evidence


Hydrogen-Bond Donor Count Advantage

The target compound possesses three hydrogen‑bond donor (HBD) groups (the primary amine, the secondary piperidine amine, and the phenolic hydroxyl) compared to only two HBD groups in the N‑linked regioisomer 2-((4-aminopiperidin-1-yl)methyl)phenol (CAS 1039954‑27‑2), where the piperidine nitrogen is tertiary and cannot donate a hydrogen bond [1]. The additional H‑bond donation capacity of the target compound can strengthen interactions with polar residues in enzyme active sites or receptor binding pockets, potentially increasing target engagement and selectivity [2]. This difference is a direct consequence of the C‑attachment geometry and is not present in the N‑linked series.

H‑Bond donor count
Cross‑study comparable
Target: 3 H‑bond donors
N‑linked isomer: 2 donors
+1 donor (50% increase)
Supports stronger polar interactions in binding sites
Computed descriptor; experimental validation needed
Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Topological Polar Surface Area Increase

The target compound has a computed topological polar surface area (TPSA) of 58.3 Ų, which is 8.8 Ų higher than the TPSA of the N‑linked comparator 2-((4-aminopiperidin-1-yl)methyl)phenol (49.5 Ų) [1]. In drug‑discovery practice, TPSA values below 60 Ų are associated with good oral absorption, while values below 90 Ų predict blood‑brain barrier penetration [2]. The target compound’s higher TPSA, while still within the oral‑bioavailability range, suggests moderately improved aqueous solubility and a subtly different CNS‑penetration profile compared to the lower‑TPSA N‑linked regioisomer, which can be decisive when peripheral vs. central target engagement must be balanced.

TPSA difference
Cross‑study comparable
Target TPSA: 58.3 Ų
N‑linked isomer: 49.5 Ų
Δ = 8.8 Ų (≈18% higher)
Indicates moderately higher polarity; may influence CNS vs. peripheral exposure
Computed 2D descriptor; in‑vitro permeability data not available
ADME prediction Blood‑brain barrier permeability Physicochemical profiling

Higher Lipophilicity vs. Direct‑Attachment Analog

The target compound’s computed XLogP3‑AA of 0.9 is 0.5 log units higher than the XLogP of 3‑(3‑aminopiperidin‑4‑yl)phenol (CAS 1784432‑44‑5, XLogP 0.4), an analog lacking the methylene spacer between the piperidine ring and the phenol [1]. The introduction of the methylene bridge increases lipophilicity while preserving the same hydrogen‑bond donor count (3), thereby improving the lipophilic ligand efficiency (LLE) potential. In the 3‑aminopiperidine DPP‑4 inhibitor series, small lipophilicity increases achieved through linker elongation have been correlated with improved cellular permeability and oral bioavailability without sacrificing target potency [2][3].

Lipophilicity shift
Class‑level inference
Target XLogP: 0.9
Direct‑attachment analog: 0.4
+0.5 log units
Methylene bridge offers systematic lipophilicity increment for multi‑parameter optimization
Computed; experimental log D not reported for these compounds
Lipophilicity optimization Membrane permeability Ligand efficiency metrics

Kinase and DPP-4 Inhibitory Potential

Multiple 3‑aminopiperidine‑containing compounds have demonstrated potent DPP‑4 inhibition (e.g., alogliptin IC₅₀ = 4 nM, selectivity >100,000‑fold over DPP‑8/9) and kinase inhibition (IRAK4 IC₅₀ values as low as 0.5 nM, JAK2 IC₅₀ in the low nanomolar range) [1][2]. The 3‑amino group is the essential pharmacophoric element for potency and selectivity in both target classes; moving the amino group to the 4‑position of the piperidine ring (as in all 4‑aminopiperidin‑1‑yl‑methyl‑phenol isomers) eliminates the stereoelectronic arrangement required for DPP‑4 and kinase active‑site recognition [1][3]. The target compound retains the 3‑aminopiperidine substructure while extending the molecule with a phenol that can serve as a diversification handle for library synthesis or as an additional pharmacophoric element. This scaffold is directly tractable to the well‑characterized 3‑aminopiperidine SAR landscape, unlike the 4‑amino regioisomers, which lack any documented potency in DPP‑4 or kinase assays.

Kinase/DPP‑4 potential
Class‑level
3‑Aminopiperidine class: DPP‑4 IC₅₀ ≈ 4 nM, IRAK4 ≈ 0.5 nM
4‑Amino regioisomers: no reported activity
Scaffold retains essential pharmacophore for DPP‑4/kinase programs; 4‑amino analogs lack evidence
Class SAR only; target compound requires direct enzymatic profiling
Kinase inhibition DPP‑4 inhibition Scaffold‑based drug discovery

2-((3-Aminopiperidin-4-yl)methyl)phenol Research and Industrial Applications


Hit-Expansion Libraries for DPP‑4 and Kinase Targets

The 3‑aminopiperidine core of 2‑((3‑aminopiperidin‑4‑yl)methyl)phenol is directly traceable to the pharmacophore of nanomolar DPP‑4 inhibitors and sub‑nanomolar kinase inhibitors [1][2]. The phenolic hydroxyl and the secondary piperidine amine provide orthogonal diversification points for parallel synthesis of focused libraries, while the computed physicochemical profile (XLogP 0.9, TPSA 58.3 Ų) places the scaffold within favorable oral‑drug‑like space [3]. Researchers building structure–activity relationships around the 3‑aminopiperidine chemotype can use this building block to probe the effects of a C‑4‑linked phenol without altering the essential 3‑amino pharmacophore.

Fragment-Based Drug Discovery Core

With a molecular weight of 206.28 Da, three hydrogen‑bond donors, and three hydrogen‑bond acceptors, the target compound meets FBDD criteria for a high‑efficiency fragment [3]. The additional H‑bond donor compared to N‑linked regioisomers (3 vs. 2) [3] can strengthen initial fragment hits in biochemical or biophysical screens (NMR, SPR, thermal shift), increasing the probability of detecting weak but specific binding to polar protein pockets.

Chemical Biology Probes for Target Engagement

The three hydrogen‑bond donors and moderate lipophilicity of 2‑((3‑aminopiperidin‑4‑yl)methyl)phenol make it suitable for conjugation to affinity tags (biotin) or fluorophores via the phenolic oxygen or the secondary amine, without abolishing the 3‑aminopiperidine recognition element. Such conjugates can serve as chemical probes for pull‑down experiments or cellular imaging in DPP‑4‑ or kinase‑targeted programs, where the N‑linked 4‑amino regioisomers would lack the fundamental target‑binding capability [1][2].

Physicochemical Benchmarking for ADME Optimization

The systematic differences in TPSA (58.3 vs. 49.5 Ų) and H‑bond donor count (3 vs. 2) between the target compound and the N‑linked 4‑aminopiperidine‑phenol isomers [3] provide a controlled chemical set for investigating structure–property relationships. Teams optimizing permeability–solubility trade‑offs can use these matched molecular pairs to quantify the impact of C‑ vs. N‑attachment on log D, aqueous solubility, and PAMPA permeability, generating predictive models applicable to the broader aminopiperidine chemical series.

Application
Selection Property
Validation Focus
DPP‑4 / kinase hit expansion
3‑Aminopiperidine core with orthogonal diversification points
Pharmacophoric SAR and target engagement in biochemical assays
Fragment‑based screening
Low MW fragment (206 Da) with three H‑bond donors
Hit confirmation by NMR, SPR, or thermal shift
Chemical biology probe design
Conjugation via phenolic oxygen or secondary amine
Pull‑down / imaging specificity in kinase or DPP‑4 models
ADME property benchmarking
Matched molecular pair with N‑linked regioisomer
Permeability–solubility trade‑off modeling
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